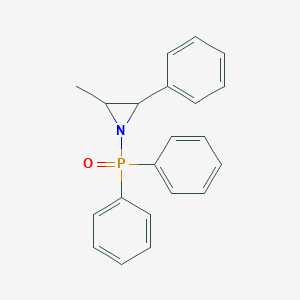
(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes acetylation and esterification reactions under controlled conditions. For instance, the diacetate ester can be prepared by reacting the corresponding diol with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex triterpenoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3beta,23-dihydroxyurs-12-en-28-oic acid 28-O-beta-D-glucopyranoside: A triterpenoid saponin with similar structural features.
3beta,23-Dihydroxyurs-12,18-diene-28-oic acid beta-D-glucopyranosyl ester: Another triterpenoid with comparable biological activities.
Uniqueness
(3beta,23beta)-28-Acetylveratraman-3,23-diol diacetate (ester) is unique due to its specific acetyl and ester functional groups, which confer distinct chemical reactivity and biological properties
特性
CAS番号 |
18189-68-9 |
|---|---|
分子式 |
C33H49NO5 |
分子量 |
539.7 g/mol |
IUPAC名 |
[(3S,6aS,6bS,9S,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-1-acetyl-3-acetyloxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,9,11,11a-dodecahydrobenzo[a]fluoren-3-yl] acetate |
InChI |
InChI=1S/C33H49NO5/c1-18-14-31(39-23(6)37)32(34(17-18)21(4)35)20(3)26-10-11-27-28-9-8-24-15-25(38-22(5)36)12-13-33(24,7)30(28)16-29(27)19(26)2/h8,18,20,25-28,30-32H,9-17H2,1-7H3/t18-,20-,25-,26+,27-,28-,30-,31+,32-,33-/m0/s1 |
InChIキー |
SIGRSVOWFCMAHQ-WYHNMDDKSA-N |
異性体SMILES |
C[C@H]1C[C@H]([C@@H](N(C1)C(=O)C)[C@@H](C)[C@@H]2CC[C@H]3[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4CC3=C2C)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1CC(C(N(C1)C(=O)C)C(C)C2CCC3C4CC=C5CC(CCC5(C4CC3=C2C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


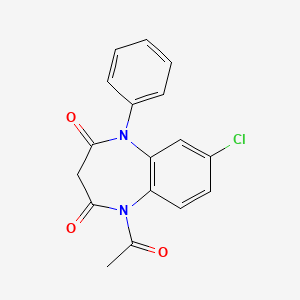
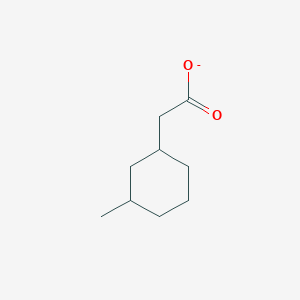
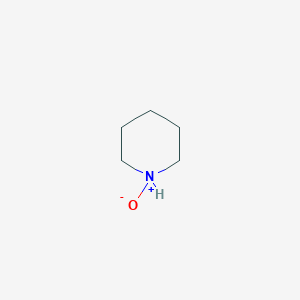

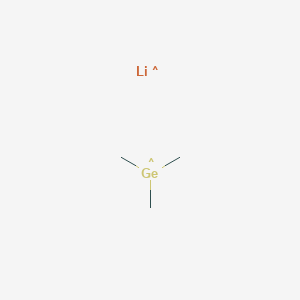
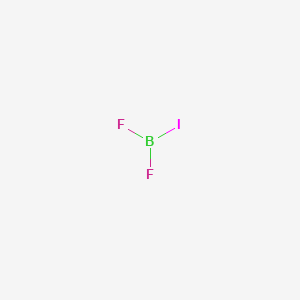
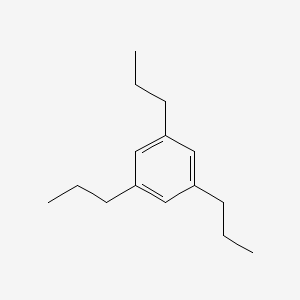
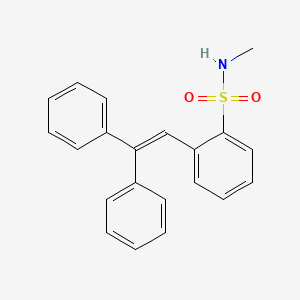
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
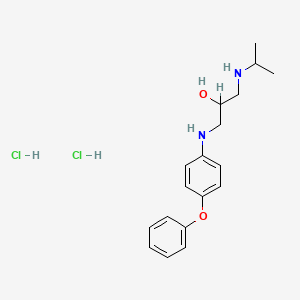

![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

